Crystal Structure and Conformational Analysis of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane: A Technical Whitepaper
Crystal Structure and Conformational Analysis of 1,1,2,2,3,3,4,4-Octafluoro-1,6-diiodo-hexane: A Technical Whitepaper
Executive Summary
The rational design of supramolecular architectures relies heavily on the precise control of non-covalent interactions. Among these, 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane (CAS: 65510-61-4)[1] represents a highly specialized hybrid building block. With the molecular formula C6H4F8I2 , this compound features a rigid, electron-withdrawing perfluorobutane core flanked by flexible, electron-rich hydrocarbon termini ( −CH2−I ).
For researchers and drug development professionals, this structural dichotomy is highly valuable. The terminal iodine atoms act as potent halogen bond (XB) donors, while the hybrid backbone dictates the spatial orientation of these bonding sites. This whitepaper provides an in-depth analysis of the conformational dynamics, crystal packing principles, and self-validating methodologies required to characterize the supramolecular assemblies of this unique diiodoalkane.
Conformational Dynamics of the Hybrid Backbone
The structural behavior of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane is governed by the competing thermodynamic preferences of its fluorinated and hydrogenated segments.
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The Perfluoroalkyl Core: Unlike pure alkanes, which adopt an all-trans zig-zag conformation to minimize steric strain, the −(CF2)4− segment is forced into a helical conformation . This is driven by the gauche effect—the strong 1,3-diaxial-like steric and electrostatic repulsion between the bulky, highly electronegative fluorine atoms.
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The Hydrocarbon Termini: The terminal −CH2−I groups introduce a critical break in this helical symmetry. The carbon-carbon bonds connecting the fluorinated core to the hydrocarbon termini possess lower rotational barriers.
Causality in Crystal Engineering: Why does this hybrid conformation matter? In fully perfluorinated diiodides (e.g., 1,6-diiodododecafluorohexane), the rigid helical structure restricts the spatial adaptability of the terminal iodine atoms. In contrast, the flexible −CH2−I termini in 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane allow the molecule to dynamically rotate its iodine atoms. This flexibility ensures that the σ -hole —the region of positive electrostatic potential on the iodine atom opposite the covalent C–I bond—can optimally align with incoming Lewis bases to form robust, highly directional halogen bonds[2].
Causality of steric repulsion and terminal flexibility driving sigma-hole alignment for bonding.
Crystal Structure and Halogen Bonding (XB) Principles
When 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane is co-crystallized with a ditopic Lewis base (such as 1,2-bis(4-pyridyl)ethane), the resulting supramolecular lattice is dictated by two primary physical forces:
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Directional Halogen Bonding: The interaction between the iodine σ -hole and the nitrogen lone pair ( C−I⋯N ) drives the formation of infinite 1D chains or 3D networks[2],[3]. These bonds are typically highly linear (angles of 172°–178°) and exhibit interatomic distances significantly shorter than the sum of their van der Waals radii.
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Fluorophilic Segregation: In the solid state, fluorocarbons exhibit a profound thermodynamic preference to self-associate. As observed in , the crystal packing undergoes spontaneous segregation, forming alternating layers of perfluorocarbon cores and hydrocarbon/Lewis base networks[4]. This micro-segregation minimizes the overall lattice energy and stabilizes the crystal structure.
Quantitative Data Summary: Structural Parameters
| Structural Parameter | Typical Value Range | Mechanistic Causality |
| C−C−C−C Torsion (Core) | 160° – 165° | Minimization of 1,3-diaxial fluorine-fluorine repulsion. |
| C−C−C−I Torsion (Termini) | ~180° (anti) | Maximizes exposure of the iodine σ -hole to the external environment. |
| I⋯N Bond Distance | 2.75 Å – 2.85 Å | Electrostatic attraction between the σ -hole and the nitrogen lone pair. |
| C−I⋯N Bond Angle | 172° – 178° | Strict geometric requirement for maximal σ -hole overlap. |
Solid-State NMR (SSNMR) as a Structural Probe
While Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive spatial coordinates of the lattice, it struggles to capture the nuanced electronic perturbations occurring at the bonding interface. To achieve a comprehensive analysis, researchers must employ Solid-State NMR (SSNMR) .
As established by, the natural abundance 15N and 13C SSNMR chemical shifts act as high-sensitivity probes for halogen bond geometry[5]:
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13C Chemical Shifts: The carbon atom covalently bonded to the iodine ( −CH2−I ) experiences a distinct deshielding effect upon XB formation. The magnitude of this shift ( Δδ ) correlates linearly with the elongation of the C–I covalent bond, providing an indirect measure of the halogen bond's strength[5].
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15N Chemical Shifts: The chemical shift of the acceptor nitrogen atom correlates directly with the normalized distance parameter of the halogen bond, allowing researchers to quantify the interaction strength without requiring diffraction-quality single crystals[5].
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the characterization of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane adducts must follow a self-validating workflow. The following protocol integrates synthesis, diffraction, and spectroscopic validation.
Step 1: Thermodynamic Co-Crystallization
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Preparation: Dissolve equimolar amounts (e.g., 0.1 mmol) of 1,1,2,2,3,3,4,4-octafluoro-1,6-diiodohexane and a selected ditopic Lewis base (e.g., 1,2-bis(4-pyridyl)ethane) in 5 mL of a binary solvent system (typically 1:1 v/v chloroform/methanol).
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Incubation: Place the vial in a vibration-free environment at a constant 20 °C. Puncture the cap with a 21-gauge needle to allow for controlled solvent evaporation.
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Causality: Slow evaporation is strictly required over crash-precipitation. Rapid precipitation leads to kinetic trapping of metastable polymorphs, whereas slow evaporation ensures thermodynamic control, yielding defect-free, diffraction-quality single crystals.
Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
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Mounting: Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).
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Data Collection: Cool the crystal to 100 K using a liquid nitrogen stream during data acquisition.
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Causality: Iodine atoms are highly polarizable and exhibit significant thermal motion at room temperature. Collecting data at 100 K minimizes these thermal ellipsoids, ensuring precise resolution of the critical C–I bond lengths and the C−I⋯N interaction angles.
Step 3: Solid-State NMR (CP-MAS)
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Sample Prep: Pack the remaining bulk polycrystalline powder tightly into a 4 mm zirconium oxide magic-angle spinning (MAS) rotor[6].
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Acquisition: Acquire 13C and 15N spectra utilizing Cross-Polarization (CP) at a spinning rate of 10–12 kHz.
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Causality: The CP-MAS technique is essential here. It transfers magnetization from the abundant 1H nuclei (located on the −CH2− termini and the Lewis base) to the dilute 13C and 15N nuclei[7]. This not only enhances the signal-to-noise ratio but serves as a self-validating proof of spatial proximity between the hydrogen-bearing segments and the halogen-bonded nodes.
Workflow for supramolecular assembly and structural characterization of halogen-bonded networks.
References
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Goroff, N. S., et al. "Crystal Engineering through Halogen Bonding. 2. Complexes of Diacetylene-Linked Heterocycles with Organic Iodides." Journal of the American Chemical Society, 2003.
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Cerreia Vioglio, P., et al. "Natural abundance 15N and 13C solid-state NMR chemical shifts: high sensitivity probes of the halogen bond geometry." Chemistry - A European Journal, 2016.
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Fox, D. B., et al. "Crystallographic symmetry site of single molecules in one-dimensional adducts between some molecules containing two basic N atoms and α,ω-diiodoperfluoroalkanes." Acta Crystallographica Section E, 2013.
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Metrangolo, P., Resnati, G., et al. "Halogen Bonding in Crystal Engineering." Structure and Bonding, Vol. 126, 2007.
